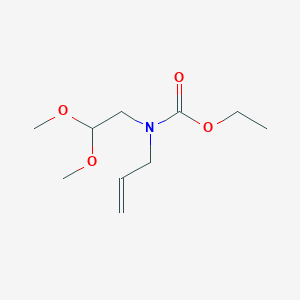

乙烯基烯丙基(2,2-二甲氧基乙基)氨基甲酸酯

描述

“Ethyl allyl(2,2-dimethoxyethyl)carbamate” is a chemical compound with the molecular formula C10H19NO4 . Its average mass is 217.262 Da and its monoisotopic mass is 217.131409 Da .

Synthesis Analysis

The synthesis of “Ethyl allyl(2,2-dimethoxyethyl)carbamate” involves heating the compound with formic acid . The reaction conditions include refluxing for 0.5 hours . The product is then extracted several times with dichloromethane (DCM), and the organic phase is washed with sodium bicarbonate solution, dried, and evaporated .

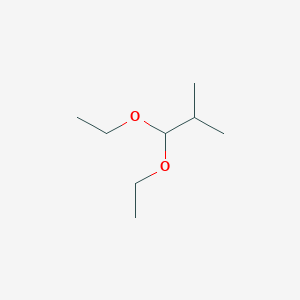

Molecular Structure Analysis

The molecular structure of “Ethyl allyl(2,2-dimethoxyethyl)carbamate” consists of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .

科学研究应用

化学改性和在材料科学中的应用

乙烯基烯丙基(2,2-二甲氧基乙基)氨基甲酸酯 (EADEC) 是氨基甲酸酯化合物的一个例子,它是源自氨基甲酸的酯。氨基甲酸酯,包括 EADEC,已被研究用于各种科学应用,包括材料科学和化学合成。离子液体与多糖的相互作用突出了氨基甲酸酯在改性纤维素(一种关键的生物聚合物)方面的潜力。此改性过程涉及使用氨基甲酸酯作为纤维素改性的反应介质,从而在温和条件下生产纤维素酯和氨基甲酸酯。此类改性对于开发具有改进性能(例如增强的机械强度或改变的化学反应性)的新材料至关重要 (Heinze 等,2008).

催化和化学合成

氨基甲酸酯在催化和合成化学中也扮演着重要角色。通过非光气途径合成 N-取代氨基甲酸酯因其环境效益而备受关注。这些方法利用各种羰基试剂,包括二氧化碳,为氨基甲酸酯合成提供了一种更绿色的选择。烷基氨基甲酸酯由于其毒性低和反应性高,已成为工业应用的首选。这项研究强调了氨基甲酸酯在开发可持续化学工艺中的重要性 (商建鹏,2014).

环境和健康考虑

虽然文献中没有直接提到 EADEC 的具体应用,但氨基甲酸酯的更广泛类别,包括氨基甲酸乙酯,已得到广泛研究。氨基甲酸乙酯以存在于发酵食品和酒精饮料中而闻名,由于其致癌特性,它会对健康构成威胁。研究工作一直集中在了解氨基甲酸乙酯的形成机制,并制定策略以最大程度地减少其在食品和饮料中的含量。这项工作对于确保消费者的安全和健康至关重要 (Weber 和 Sharypov,2009).

属性

IUPAC Name |

ethyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-7-11(10(12)15-6-2)8-9(13-3)14-4/h5,9H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIOXBYMPVICFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(CC=C)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128740-02-3 | |

| Record name | Ethyl N-(2,2-dimethoxyethyl)-N-2-propen-1-ylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128740-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (2,2-dimethoxyethyl)-2-propenyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)

![(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B158594.png)